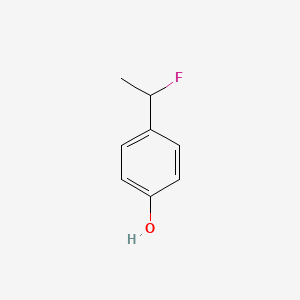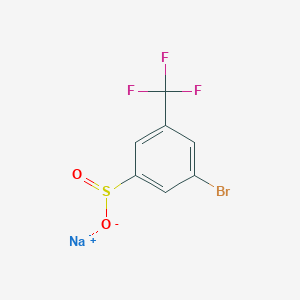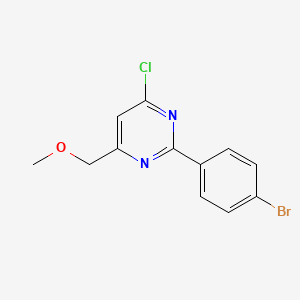![molecular formula C14H15NO B13209134 {2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol](/img/structure/B13209134.png)
{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol is an organic compound with the molecular formula C₁₄H₁₅NO It is a derivative of pyridine and is characterized by the presence of a hydroxymethyl group attached to the pyridine ring and a 3-methylphenylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol typically involves the following steps:
Starting Materials: The synthesis begins with 3-methylbenzyl chloride and 3-pyridinemethanol.
Reaction: The 3-methylbenzyl chloride undergoes a nucleophilic substitution reaction with 3-pyridinemethanol in the presence of a base such as sodium hydroxide or potassium carbonate.
Conditions: The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (around 80-100°C) for several hours.
Purification: The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques like high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of {2-[(3-Methylphenyl)methyl]pyridin-3-yl}carboxylic acid.
Reduction: Formation of this compound.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Scientific Research Applications
Chemistry
In chemistry, {2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its ability to form stable complexes with metal ions makes it useful in bioinorganic chemistry.
Medicine
In medicinal chemistry, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of {2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, modulating their activity. The hydroxymethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. Additionally, the aromatic rings can engage in π-π interactions, further stabilizing the compound-target complex.
Comparison with Similar Compounds
Similar Compounds
- {2-[(3-Methylphenyl)methyl]pyridin-2-yl}methanol
- {2-[(3-Methylphenyl)methyl]pyridin-4-yl}methanol
- {2-[(3-Methylphenyl)methyl]pyridin-3-yl}ethanol
Uniqueness
{2-[(3-Methylphenyl)methyl]pyridin-3-yl}methanol is unique due to the specific positioning of the hydroxymethyl group on the pyridine ring, which influences its reactivity and binding properties. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a distinct candidate for various applications.
Properties
Molecular Formula |
C14H15NO |
|---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
[2-[(3-methylphenyl)methyl]pyridin-3-yl]methanol |
InChI |
InChI=1S/C14H15NO/c1-11-4-2-5-12(8-11)9-14-13(10-16)6-3-7-15-14/h2-8,16H,9-10H2,1H3 |
InChI Key |
QMHFGMHKGWTYEP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CC2=C(C=CC=N2)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(4-Fluorophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13209055.png)
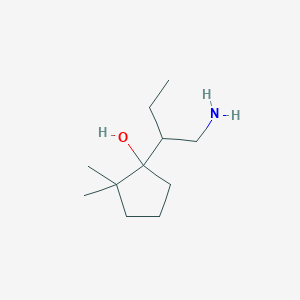

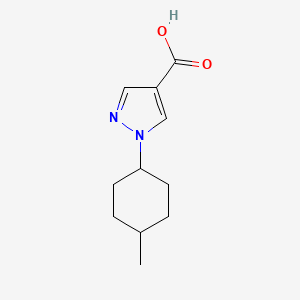
![1-Phenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B13209082.png)
![4,4-Difluoro-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}cyclohexan-1-ol](/img/structure/B13209084.png)

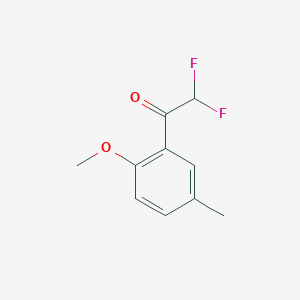
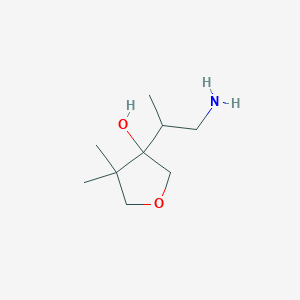
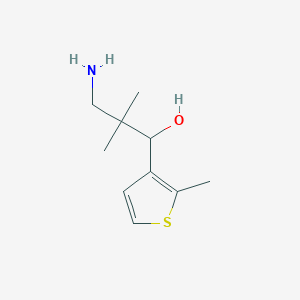
![2-Azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B13209113.png)
